1-(4-Iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Overview
Description
1-(4-Iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol is a complex organic compound that features both iodophenoxy and trifluoromethylbenzimidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-iodophenol with epichlorohydrin to form an intermediate, which is then reacted with 2-(trifluoromethyl)benzimidazole under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield deiodinated or defluorinated products.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethylbenzimidazolyl group can interact with enzymes or receptors, potentially inhibiting their activity. The iodophenoxy group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
- 1-(4-Chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
- 1-(4-Fluorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Uniqueness
1-(4-Iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its bromine, chlorine, or fluorine analogs.
Properties
IUPAC Name |
1-(4-iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3IN2O2/c18-17(19,20)16-22-14-3-1-2-4-15(14)23(16)9-12(24)10-25-13-7-5-11(21)6-8-13/h1-8,12,24H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRCQPUZXNAUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=C(C=C3)I)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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